3-Difluoromethanesulfonyl-2-methylaniline
Overview
Description
3-Difluoromethanesulfonyl-2-methylaniline is an organic compound with the chemical formula C8H9F2NO2S. It is a white crystalline solid that is soluble in water and has gained attention due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, which have seen significant advancements in recent years . These processes often involve the use of difluoromethylation reagents and can be carried out under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production methods for 3-Difluoromethanesulfonyl-2-methylaniline are likely to involve large-scale difluoromethylation reactions, optimized for efficiency and yield. These methods would utilize robust reaction conditions and advanced difluoromethylation reagents to ensure the consistent production of high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethanesulfonyl-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the difluoromethanesulfonyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives .
Scientific Research Applications
3-Difluoromethanesulfonyl-2-methylaniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 3-Difluoromethanesulfonyl-2-methylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group can act as a hydrogen-bond donor, influencing the compound’s reactivity and interactions with other molecules . This property makes it useful in various chemical and biological applications, where precise molecular interactions are crucial .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Difluoromethanesulfonyl-2-methylaniline include other difluoromethylated anilines and sulfonyl derivatives. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the difluoromethanesulfonyl group and the methylaniline structure. This combination imparts distinct physical and chemical properties, making it particularly valuable in specific scientific and industrial applications.
Properties
IUPAC Name |
3-(difluoromethylsulfonyl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S/c1-5-6(11)3-2-4-7(5)14(12,13)8(9)10/h2-4,8H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJBDMOPXFSTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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